molecular formula C22H23NO7 B1254114 (3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one

(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one

Cat. No.: B1254114
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-ZVAWYAOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one is a member of isoquinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Shirasaka et al. (1990) achieved the practical synthesis of a related compound, an oxidative degradation product of noscapine, which shares structural similarities with the chemical . Their work contributes to understanding the synthesis pathways of complex organic compounds (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
  • Seetharaman and Rajan (1995) elucidated the crystal and molecular structure of noscapine, a compound structurally related to the one , providing insights into its molecular conformation and stability (Seetharaman & Rajan, 1995).

Pharmaceutical Research and Applications

  • Aneja et al. (2006) described the rational design of EM015, a derivative of noscapine, which exhibits potent anti-breast cancer properties. This study highlights the therapeutic potential of compounds structurally related to the one (Aneja et al., 2006).
  • Alisaraie and Tuszynski (2011) determined the interaction of noscapine with the tubulin heterodimer, shedding light on its potential as a tubulin-stabilizing agent with implications in cancer treatment (Alisaraie & Tuszynski, 2011).
  • Naik et al. (2011) conducted a study on amino-noscapine, a derivative of noscapine, demonstrating its higher tubulin binding activity and potential as an anti-tumor agent (Naik et al., 2011).

Chemical Properties and Interactions

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17?,18-/m0/s1

InChI Key

AKNNEGZIBPJZJG-ZVAWYAOSSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2C1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
Reactant of Route 2
Reactant of Route 2
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
Reactant of Route 3
Reactant of Route 3
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
Reactant of Route 4
Reactant of Route 4
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
Reactant of Route 5
Reactant of Route 5
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
Reactant of Route 6
Reactant of Route 6
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one

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